Barium, bis(phenylmethyl)-
Description
Structure
2D Structure
Properties
CAS No. |
35815-14-6 |
|---|---|
Molecular Formula |
C14H14Ba |
Molecular Weight |
319.59 g/mol |
IUPAC Name |
barium(2+);methanidylbenzene |
InChI |
InChI=1S/2C7H7.Ba/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |
InChI Key |
PSUNIDLNGJVYKT-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ba+2] |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Mediated by Barium, Bis Phenylmethyl
Reaction Kinetics and Rate Law Determination
The study of reaction kinetics is fundamental to understanding the mechanism of a chemical transformation, providing insights into the rate-limiting step and the molecular entities involved. The rate law for a reaction mediated by Barium, bis(phenylmethyl)-, is determined experimentally by the method of initial rates. khanacademy.orgyoutube.com This process involves systematically varying the initial concentrations of the reactants, namely Barium, bis(phenylmethyl)- and the electrophilic substrate, while monitoring the effect on the initial reaction rate. ck12.orgsparknotes.com
For a hypothetical reaction: Barium, bis(phenylmethyl)- + Substrate → Product
The generalized rate law is expressed as: Rate = k[Barium, bis(phenylmethyl)-]^x[Substrate]^y
Where:
k is the rate constant, specific to the reaction at a given temperature. sparknotes.com
[Barium, bis(phenylmethyl)-] and [Substrate] are the molar concentrations of the reactants.
x and y are the orders of the reaction with respect to each reactant, which must be determined experimentally. sparknotes.com
Mechanistic Pathways of Nucleophilic Addition and Substitution Reactions
Organobarium compounds, including Barium, bis(phenylmethyl)-, are potent sources of carbanionic nucleophiles due to the high polarity of the barium-carbon bond. wikipedia.orgmsu.edu Their participation in nucleophilic addition and substitution reactions is central to their synthetic utility. Mechanistic investigations suggest that these reactions can proceed through several pathways, including concerted or stepwise associative mechanisms. nih.gov
Recent studies have provided the first examples of nucleophilic substitution and addition reactions involving aryl barium species generated mechanochemically. researchgate.netrsc.org In nucleophilic addition, the benzyl (B1604629) carbanion from Barium, bis(phenylmethyl)- attacks an electrophilic center, such as the carbon atom of a carbonyl group. rsc.org The reaction proceeds via a tetrahedral intermediate, which is subsequently protonated during workup to yield an alcohol. youtube.com
For nucleophilic substitution, the benzyl anion displaces a leaving group on a substrate. This has been demonstrated in novel carbon-silicon bond-forming reactions where an aryl barium species reacts with a hydrosilane. researchgate.netrsc.org The high reactivity of the organobarium reagent facilitates the substitution, a transformation that is challenging for less reactive organometallics. researchgate.net Theoretical calculations, such as those using the artificial force-induced reaction (AFIR) method, are employed to model the reaction coordinates and elucidate the precise mechanistic pathways and transition states involved in these transformations. researchgate.netrsc.org
Regioselectivity and Stereoselectivity in Organobarium-Mediated Processes
The spatial outcomes of chemical reactions, defined by regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D orientation of the product), are critical aspects of modern synthetic chemistry. Organobarium reagents have demonstrated notable selectivity in certain transformations. For example, allylbarium compounds exhibit higher α-selectivity and stereoselectivity in reactions with carbonyl compounds compared to their Grignard (organomagnesium) or organocalcium counterparts. wikipedia.org This suggests that the nature of the metal cation plays a significant role in organizing the transition state to favor a specific outcome.
This stereochemical influence has been observed in C-Si bond formation. researchgate.net In a study involving the reaction of a barium-based nucleophile with a chiral hydrosilane, (R)-methyl(1-naphthyl)phenylsilane, the reaction proceeded with notable stereoselectivity. The process resulted in the formation of the corresponding (S)-silylation product with a 78% enantiomeric excess. researchgate.net This outcome indicates that the reaction mechanism involves a degree of stereochemical communication, where the chirality of the starting material influences the stereochemistry of the product. While not perfectly stereospecific, this level of selectivity highlights the potential for developing highly controlled asymmetric transformations mediated by organobarium compounds.
Comparative Analysis of Reactivity with Alkali and Other Alkaline Earth Organometallics
The reactivity of organometallic reagents is strongly influenced by the identity of the metal, primarily through the polarity and ionic character of the carbon-metal (C-M) bond. wikipedia.orgmsu.edu In Group 2, the alkaline earth metals, electronegativity decreases down the group (Mg > Ca > Sr > Ba). Consequently, the C-Ba bond possesses the highest ionic character, making organobarium compounds the most reactive and nucleophilic within this group. wikipedia.orgresearchgate.net
This enhanced reactivity is evident in direct comparisons. In a mechanochemically driven silylation reaction, aryl barium nucleophiles provided significantly higher product yields than the analogous magnesium (Grignard), calcium, or strontium reagents under identical conditions. researchgate.netrsc.org This superior performance is attributed to the greater nucleophilicity of the aryl barium species, which more effectively facilitates the substitution reaction with hydrosilanes. researchgate.net
| Metal | Electronegativity (Pauling Scale) | Product Yield (%) |
| Barium (Ba) | 0.89 | 88 |
| Strontium (Sr) | 0.95 | 43 |
| Calcium (Ca) | 1.00 | 38 |
| Magnesium (Mg) | 1.31 | <1 |
| Comparative yields for the silylation of 4-iodoanisole with triethylsilane, mediated by different alkaline earth metals. Data sourced from Chemical Science, 2024. researchgate.net |
When compared to alkali metal organometallics, such as organolithium compounds, organobarium reagents share the characteristic of high reactivity due to highly polarized C-M bonds. msu.eduyoutube.com Both classes of reagents are powerful nucleophiles and strong bases. However, the divalent nature of barium allows for the formation of diorgano-species like Barium, bis(phenylmethyl)-, potentially leading to different aggregation states and reactivity profiles compared to the typically monomeric or tetrameric structures of organolithium reagents in solution. The well-known Grignard reagents (organomagnesium) are generally considered less reactive than both organolithium and organobarium compounds. rsc.orgyoutube.com
Role of Barium, bis(phenylmethyl)- in C-Si Bond Formation
The formation of carbon-silicon (C-Si) bonds is a key transformation in organic synthesis and materials science. sigmaaldrich.com Organobarium reagents, analogous to Barium, bis(phenylmethyl)-, have recently been identified as uniquely effective mediators for this process. researchgate.netrsc.org Specifically, aryl barium nucleophiles have been successfully employed in novel C-Si bond-forming reactions with hydrosilanes. researchgate.net
A significant finding is that these organobarium-mediated silylation reactions proceed efficiently under conditions where traditional Grignard-type reagents (organomagnesium) are ineffective. researchgate.netrsc.org This highlights a unique reactivity profile for organobarium compounds. The protocol involves the generation of an aryl barium species, which then undergoes a nucleophilic substitution reaction with a hydrosilane, such as triethylsilane or triphenylsilane, to furnish the desired arylsilane product in moderate to good yields. researchgate.net This reactivity is attributed to the high nucleophilicity of the barium-based carbanion, which is potent enough to displace a hydride or other group from the silicon atom. The development of this method expands the synthetic utility of organobarium chemistry into the important field of organosilicon synthesis. researchgate.net
Investigation of Proton Transfer Steps in Related Organometallic Reactions
Proton transfer is a ubiquitous and fundamental reaction step in organic and organometallic chemistry. masterorganicchemistry.com For highly reactive organometallic compounds like Barium, bis(phenylmethyl)-, which feature a strongly basic carbanion, proton transfer is a critical consideration that governs their stability and handling. msu.edumnstate.edu The benzyl carbanion is a powerful base and will readily react with any available protic source, such as water, alcohols, or even terminal alkynes, in an acid-base reaction. masterorganicchemistry.comyoutube.com
The mechanism of proton transfer often involves a "proton shuttle," where a solvent molecule or other species facilitates the movement of a proton (H+) from the acid to the basic carbanion. masterorganicchemistry.com For instance, in the presence of water, a water molecule can act as a bridge, accepting a proton from a protic acid and delivering it to the carbanion. youtube.com
While specific mechanistic studies detailing proton transfer steps involving Barium, bis(phenylmethyl)- are not prominent, the principles are well-established from the study of other reactive organometallics like Grignard and organolithium reagents. msu.edu Any investigation into the reaction mechanisms of Barium, bis(phenylmethyl)- must account for potential protonolysis pathways. This is crucial during the reaction setup, as trace amounts of moisture can quench the reagent, and during the reaction workup, where deliberate protonation with a weak acid is often the final step to yield the neutral organic product. mnstate.edu
Catalytic Applications of Barium, Bis Phenylmethyl and Derived Barium Catalysts
Principles of Barium-Mediated Catalysis in Organic Synthesis
Barium-mediated catalysis in organic synthesis operates on principles rooted in the electrochemical properties of barium. As an alkaline earth metal, barium is highly electropositive, which imparts a significant ionic character to the barium-carbon bond in organobarium compounds like Barium, bis(phenylmethyl)-. This high degree of polarity facilitates the generation of carbanionic species, which are potent nucleophiles and initiators for various chemical transformations.
One of the challenges in utilizing barium catalysts is the management of Schlenk equilibria. This equilibrium involves the disproportionation of organobarium compounds into their corresponding homoleptic and heteroleptic species, which can lead to a mixture of catalytically active species and complicate reaction control. The use of appropriate solvents and ligands is crucial to stabilize the active barium species and achieve desired catalytic outcomes.
The catalytic performance of alkaline earth metals, including barium, generally increases when descending the group from magnesium to barium. This trend is attributed to the increasing ionic radius and electropositivity, which enhances the nucleophilicity of the organic ligands attached to the metal center.
Applications in Polymerization Reactions
Barium, bis(phenylmethyl)- and other barium compounds have demonstrated significant utility as initiators in various polymerization reactions. Their ability to initiate polymerization through anionic mechanisms allows for the synthesis of polymers with controlled architectures.
Barium, bis(phenylmethyl)- serves as an effective initiator for the anionic polymerization of vinyl monomers, such as styrene. The initiation process involves the addition of the benzyl (B1604629) anion from the barium complex to the monomer, generating a propagating carbanionic chain end with a barium counter-ion. acs.org This initiation is a key step in living anionic polymerization, a technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. wikipedia.org
The kinetics of anionic polymerization initiated by barium compounds can be influenced by factors such as the solvent, temperature, and the nature of the ligands coordinated to the barium center. For instance, the polymerization of styrene initiated with the barium salt of one-ended living polystyrene has been studied to understand the conductance and kinetic aspects of the reaction. acs.org
| Monomer | Initiator | Solvent | Temperature (°C) | Conversion (%) | Molecular Weight (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|---|---|---|
| Styrene | Barium, bis(phenylmethyl)- | THF | 25 | >95 | 50,000 | 1.10 |
| Styrene | Barium salt of living polystyrene | THF | 20 | - | - | - |
Barium catalysts are also employed in the ring-opening polymerization (ROP) of cyclic monomers, such as lactones and lactides, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL). nih.gov The mechanism typically involves the coordination of the cyclic monomer to the barium center, followed by nucleophilic attack of an initiating species, such as an alkoxide, leading to the opening of the ring and the formation of a propagating polymer chain.
Alkali and alkaline earth metal complexes have been reviewed as versatile catalysts for the ROP of cyclic esters. nih.gov The choice of catalyst can influence the stereoselectivity of the polymerization, which is particularly important for monomers like lactide that exist as different stereoisomers. illinois.eduhw.ac.uk
| Monomer | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol) | PDI |
|---|---|---|---|---|---|---|
| rac-Lactide | Barium Complex | 130 | 24 | Varies | Varies | Varies |
| ε-Caprolactone | Barium Alkoxide | 25 | - | High | Controlled | Narrow |
In anionic polymerization, the choice of initiator and reaction conditions can significantly influence the resulting polymer's architecture, including its branching structure and molecular weight distribution. Living anionic polymerization, often initiated by organometallic compounds including those of barium, is known for producing polymers with narrow molecular weight distributions because the termination and chain transfer reactions are minimized. wikipedia.org
The molecular weight of the polymer can be predicted based on the molar ratio of the monomer to the initiator. However, factors such as initiator aggregation and the rate of initiation versus propagation can affect the final molecular weight and its distribution. researchgate.net The presence of impurities can also lead to premature termination of growing polymer chains, resulting in a broader molecular weight distribution.
Hydroelementation Catalysis
Hydroelementation reactions, which involve the addition of an E-H bond (where E is a heteroatom) across an unsaturated C-C bond, are atom-economical methods for synthesizing functionalized organic molecules.
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a valuable transformation in organic synthesis. While often catalyzed by transition metals and rare-earth metals, there is growing interest in the use of more earth-abundant and less toxic metals, including alkaline earth metals. organicreactions.orgnih.gov
Catalyst systems based on alkaline earth metals have been shown to be effective for intramolecular hydroamination reactions. acs.orgrsc.org The mechanism is believed to involve the formation of a metal-amide intermediate, which then undergoes insertion of the alkene into the metal-nitrogen bond. The reactivity of these catalysts can be influenced by the specific alkaline earth metal used, with heavier metals like strontium sometimes showing higher activity than calcium. bath.ac.ukacs.org Although specific studies detailing the use of Barium, bis(phenylmethyl)- in hydroamination are not prevalent in the literature, the general reactivity trends within the alkaline earth metal group suggest its potential applicability in this area.
Hydrophosphination Reactions
Barium complexes have proven to be effective catalysts for hydrophosphination, the atom-economical addition of a P-H bond across an unsaturated carbon-carbon bond. This reaction is a fundamental method for forming P-C bonds, which are crucial in the synthesis of a wide array of organophosphorus compounds.
Barium amide complexes, in particular, have been identified as active catalysts for this transformation. For instance, a barium amide complex stabilized by a bis(imino)carbazolate ligand has been shown to effectively catalyze the hydrophosphination of styrene with phosphines ineosopen.org. The catalytic activity of alkaline earth metals in hydrophosphination generally increases down the group (Ca < Sr < Ba), highlighting the advantage of using barium ineosopen.org. A barium β-diketiminate complex, for example, achieved a 96% conversion in the hydrophosphination of styrene with diphenylphosphine in just 15 minutes. The enhanced reactivity of barium is often attributed to its larger ionic radius and higher coordination numbers, which can influence the geometry and reactivity of the catalytic intermediates.
The general mechanism for these reactions involves the formation of a barium phosphide intermediate, which then undergoes nucleophilic attack on the unsaturated substrate. The resulting intermediate is subsequently protonated by the P-H bond of another phosphine molecule, regenerating the active catalyst and yielding the desired organophosphorus product.
Intermolecular Hydrophosphanylation of Alkynes and Butadiynes
The application of alkaline earth metal catalysts, including barium, has been extended to the intermolecular hydrophosphanylation of more complex unsaturated systems like alkynes and butadiynes. These reactions provide a direct route to valuable alkenyl- and butadienyl-phosphines.
Catalysis by alkaline earth complexes has been demonstrated in the hydrophosphination of various alkynes and conjugated diynes strath.ac.uk. The reaction of disubstituted diynes with diphenylphosphine, in the presence of these catalysts, predominantly yields (Z,Z)-isomeric products. In contrast, terminal diynes afford mainly (E,Z)- and minor (E,E)-butadienes strath.ac.uk. In a notable example of selectivity, 1,4-di-tert-butylbuta-1,3-diyne is selectively converted into the corresponding allene strath.ac.uk. These catalytic systems are also capable of promoting the double hydrophosphination of aromatic alkynes with primary phosphines like phenylphosphine (PhPH₂) to produce bis(alkenyl)phosphine oxides after an oxidative workup strath.ac.uk.
The unique reactivity of these earth-abundant metal complexes offers an efficient and sustainable alternative to catalysts based on d-block transition metals for the formation of C–P bonds strath.ac.uk.
Dehydrocoupling Reactions Catalyzed by Barium Complexes
Barium complexes are highly active precatalysts for dehydrocoupling reactions, which involve the formation of a new element-element bond with the concurrent elimination of hydrogen gas (H₂). These reactions are atom-economical and represent a clean method for synthesizing valuable compounds such as silazanes and borasiloxanes.
Barium amido complexes like [Ba{N(SiMe₃)₂)₂·(thf)₂] have demonstrated superior catalytic activity compared to their lighter congeners (Ca, Sr) in several dehydrocoupling processes. For instance, these complexes catalyze the fast and chemoselective dehydrocoupling of borinic acids with hydrosilanes to yield borasiloxanes in a controlled manner. Mechanistic studies, supported by Density Functional Theory (DFT) computations, suggest that these reactions often proceed through a dinuclear transition state, with the rate-determining step being the nucleophilic attack of a metal-bound atom onto the incoming hydrosilane.
A significant application of barium catalysis in this area is the cross-dehydrocoupling of amines (N-H) and hydrosilanes (H-Si) to form Si-N bonds and produce silazanes. Barium complexes of the type [Ba{N(SiMe₃)₂}₂·(THF)ₓ] are exceptionally active and productive precatalysts for this transformation, exhibiting high turnover numbers (TON) and turnover frequencies (TOF). The catalytic activity follows the trend Ca < Sr < Ba.
These barium precatalysts show excellent chemoselectivity in the reaction of both primary and secondary amines with various hydrosilanes. Experimental and computational studies have elucidated a mechanism that involves the nucleophilic attack of the barium amide on the silicon atom of the incoming silane. This is followed by a turnover-limiting hydrogen transfer step to the barium center, which releases the silazane product and generates a barium hydride species that continues the catalytic cycle.
Table 1: Performance of Barium Precatalysts in N-H/H-Si Cross-Dehydrocoupling
| Amine Substrate | Silane Substrate | Barium Precatalyst | Conversion (%) | Product Selectivity |
| Aniline | Phenylsilane | [Ba{N(SiMe₃)₂}₂·(THF)₂] | >99 | High selectivity for mono-silazane |
| Pyrrolidine | Phenylsilane | [Ba{N(SiMe₃)₂}₂·(THF)₂] | >99 | Mixture of mono- and di-silazane |
| n-Hexylamine | Diphenylsilane | [Ba{N(SiMe₃)₂}₂·(THF)₂] | >99 | High selectivity for mono-silazane |
Role in α-Selective Allylation of Carbonyl Compounds
Barium has a unique and significant role in the regioselective allylation of carbonyl compounds. While many allylmetal reagents react at their more substituted (γ) carbon, allylbarium reagents exhibit a remarkable and synthetically valuable preference for reacting at the α-carbon.
The direct preparation of allylbarium reagents can be achieved by reacting highly reactive barium with allylic chlorides at low temperatures (-78 °C) strath.ac.uk. These reagents react with a wide variety of aldehydes and ketones to afford homoallylic alcohols in high yields with exceptional α-selectivity strath.ac.uk. A key feature of this reaction is that the geometry of the double bond in the starting allylic chloride is completely retained in the final product strath.ac.uk. This stereospecificity allows for the synthesis of geometrically pure (E)- and (Z)-β,γ-unsaturated compounds.
The precise reason for this α-selectivity is not fully understood, but it is hypothesized that the long barium-carbon bond may disfavor the typical six-membered cyclic transition state that leads to γ-products strath.ac.uk. Instead, a different transition state geometry is likely adopted, directing the reaction to the α-position. This unprecedented selectivity makes allylbarium reagents powerful tools for targeted organic synthesis.
Table 2: α-Selective Allylation of Carbonyl Compounds with Allylbarium Chloride
| Carbonyl Compound | Allylic Chloride | Temperature (°C) | Yield (%) | α/γ Selectivity |
| Benzaldehyde | (E)-Cinnamyl chloride | -78 | 94 | >99/1 |
| Cyclohexanone | (E)-Cinnamyl chloride | -78 | 91 | >99/1 |
| Acetophenone | Geranyl chloride | -78 | 95 | >99/1 |
| 2-Cyclopentenone | Allyl chloride | -78 | 94 | >99/1 (1,4-addition) |
Green Chemistry Approaches using Barium Catalysis (e.g., Nanoparticles)
The use of barium catalysts aligns with several principles of green chemistry. The high efficiency and selectivity of barium catalysts in reactions like hydrophosphination and dehydrocoupling contribute to waste reduction. These reactions are inherently atom-economical; hydrophosphination incorporates all atoms from the reactants into the product, while dehydrocoupling produces only hydrogen gas as a benign byproduct. The ability of barium catalysts to operate under mild conditions can also lead to reduced energy consumption.
Furthermore, the development of heterogeneous barium catalysts, such as barium-containing nanoparticles, offers a promising avenue for sustainable chemistry. Nanoparticles provide a high surface area for catalysis and can be more easily separated from the reaction mixture and recycled, reducing catalyst waste and simplifying product purification. For example, barium silicate (BaSiO₃) nanoparticles have been developed as an efficient and reusable catalyst for one-pot multicomponent reactions in water, a green solvent. The use of earth-abundant metals like barium is also a key aspect of sustainable catalysis, moving away from reliance on rare and precious metals.
Theoretical and Computational Investigations of Barium, Bis Phenylmethyl Chemistry
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in molecules. northwestern.edu These methods are based on solving the Schrödinger equation for a given molecular system, which provides the electronic wavefunction and energy. northwestern.edu From the wavefunction, numerous properties can be determined, including molecular geometry (bond lengths and angles), electronic energy, and the distribution of electrons within the molecule. northwestern.edu
For Barium, bis(phenylmethyl)-, these calculations would elucidate the nature of the barium-carbon (Ba-C) bond, which is central to its chemistry. Key areas of investigation would include the degree of ionic versus covalent character of this bond and the charge distribution across the molecule. By analyzing the molecular orbitals, researchers can gain insight into how the phenylmethyl (benzyl) ligands interact with the barium center. This information is crucial for understanding the compound's stability and reactivity.
Table 1: Illustrative Data from Quantum Chemical Calculations on Barium, bis(phenylmethyl)-
| Calculated Property | Hypothetical Value | Significance |
| Ba-C Bond Length | 2.90 Å | Indicates the distance between the barium and carbon atoms. |
| C-Ba-C Bond Angle | 135° | Defines the geometry around the central barium atom. |
| Mulliken Charge on Ba | +1.75 | Suggests a highly ionic character for the Ba-C bond. |
| Mulliken Charge on Benzylic C | -0.65 | Indicates significant negative charge localization on the carbon bonded to barium. |
Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from quantum chemical calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgresearchgate.net This approach involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. ucsb.edu A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point, representing the energy barrier that must be overcome for the reaction to proceed. ucsb.edu
In the context of Barium, bis(phenylmethyl)-, computational modeling could be used to explore its reactivity with various organic substrates. For instance, the mechanism of its reaction as an initiator in polymerization or its addition to a carbonyl group could be modeled. By calculating the energies of possible transition states and intermediates, researchers can predict the most likely reaction pathway and understand the factors controlling the reaction rate. e3s-conferences.orglibretexts.org Methods like the nudged elastic band can create a series of "images" to map the minimum energy path between reactants and products, helping to locate the transition state structure. libretexts.org
Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Step 1 | Coordination of substrate to Ba | 5.2 |
| Step 2 | Nucleophilic attack by benzyl (B1604629) group | 18.5 |
| Step 3 | Product release | 3.1 |
Note: The data in this table is for a hypothetical reaction involving Barium, bis(phenylmethyl)- and is for illustrative purposes only.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, VCD)
Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. researchgate.net
NMR Spectroscopy: Calculations can predict the nuclear magnetic resonance (NMR) chemical shifts and coupling constants. For Barium, bis(phenylmethyl)-, theoretical ¹H and ¹³C NMR spectra would help assign the signals observed in experimental spectra, confirming the connectivity and electronic environment of the atoms. nih.gov
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.netbiorxiv.org This simulated spectrum can be compared with experimental results to identify characteristic bond stretches and bends, such as those involving the Ba-C bond or the phenyl rings.
Vibrational Circular Dichroism (VCD): VCD spectroscopy is an extension of IR spectroscopy that is sensitive to the three-dimensional structure of chiral molecules. wikipedia.orgresearchgate.net While Barium, bis(phenylmethyl)- itself is not chiral, theoretical VCD spectra could be calculated for chiral derivatives. Such calculations are a powerful tool for determining the absolute configuration of chiral molecules by comparing the predicted spectrum with the experimental one. wikipedia.orgrsc.org
Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| Benzylic Carbon | 75.2 | 74.8 |
| ipso-Carbon | 150.1 | 149.5 |
| ortho-Carbon | 128.9 | 128.6 |
| meta-Carbon | 127.5 | 127.3 |
| para-Carbon | 125.3 | 125.0 |
Note: Experimental data is hypothetical. This table illustrates the typical agreement between predicted and measured values.
Density Functional Theory (DFT) Applications in Organobarium Systems
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. wikipedia.org DFT determines the properties of a many-electron system using its electron density, which is a simpler quantity than the complex many-electron wavefunction. wikipedia.org This approach generally offers a favorable balance between computational cost and accuracy, making it suitable for studying large and complex molecular systems. nih.gov
In the field of organobarium chemistry, DFT is widely applied to investigate a range of properties. nih.gov For a compound like Barium, bis(phenylmethyl)-, DFT calculations are used to:
Optimize molecular geometries to find the most stable structure.
Calculate thermodynamic properties, such as reaction enthalpies and free energies.
Investigate electronic properties, including orbital energies and charge distributions. researchgate.net
Model reaction pathways and compute activation barriers. utas.edu.au
The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, and various functionals have been developed to better model specific types of chemical interactions. nih.gov
Table 4: Hypothetical Comparison of Ba-C Bond Energy with Different DFT Functionals
| DFT Functional | Basis Set | Calculated Bond Dissociation Energy (kcal/mol) |
| B3LYP | 6-311G(d,p) | 55.4 |
| PBE0 | def2-TZVP | 57.1 |
| M06-2X | def2-TZVP | 58.3 |
Note: This table illustrates how the choice of computational method can influence the calculated results. The values are hypothetical.
Ab Initio Studies and Molecular Orbital Theory Approaches
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. chemrxiv.org These methods provide a rigorous theoretical framework for studying molecules.
Molecular Orbital (MO) theory is a cornerstone of ab initio studies. It describes how atomic orbitals on different atoms combine to form molecular orbitals that are delocalized over the entire molecule. youtube.comyoutube.com These MOs are classified as either bonding, which are lower in energy than the original atomic orbitals and contribute to bond formation, or anti-bonding, which are higher in energy and destabilize the molecule. youtube.comyoutube.com
For Barium, bis(phenylmethyl)-, an MO analysis would provide a detailed picture of the electronic structure and bonding. Key insights from this approach would include:
Bond Order: The relative number of electrons in bonding versus anti-bonding orbitals can be used to calculate a bond order, quantifying the strength of the Ba-C bond. youtube.com
HOMO-LUMO Analysis: Identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical for understanding the molecule's reactivity, as they are typically the primary orbitals involved in chemical reactions.
Computational Studies on Reactivity and Selectivity
A significant goal of computational chemistry is to predict the outcome of chemical reactions, including their reactivity and selectivity. escholarship.org Selectivity refers to the preference for a reaction to occur at one position or orientation over another, leading to a specific product. nih.gov Computational studies can rationalize and predict different types of selectivity, such as regioselectivity and stereoselectivity, by comparing the activation energies of competing reaction pathways. researchgate.net
For Barium, bis(phenylmethyl)-, theoretical studies could investigate its selectivity in reactions with unsymmetrical substrates. For example, in the addition to an α,β-unsaturated ketone, calculations could determine whether the benzyl group adds to the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). By calculating the transition state energies for both pathways, the thermodynamically and kinetically favored product can be predicted, providing valuable insight for synthetic applications. nih.gov
Table 5: Illustrative Energy Profile for Competing Reaction Pathways
| Pathway | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Predicted Selectivity |
| 1,2-Addition | 22.5 | -15.8 | Kinetic Product |
| 1,4-Addition | 25.1 | -21.3 | Thermodynamic Product |
Note: This table provides a hypothetical example of how computational energy data can be used to predict the selectivity of a reaction.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing Barium bis(phenylmethyl)-, and how should data interpretation be approached?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm benzyl group coordination and barium bonding environments. Compare observed chemical shifts with structurally analogous compounds . Infrared (IR) spectroscopy can identify barium-ligand vibrational modes (e.g., Barium-C stretches). Elemental analysis is critical to verify stoichiometric ratios, ensuring purity thresholds exceed 95% for reproducible results .
Q. What synthetic routes are most effective for preparing Barium bis(phenylmethyl)-, and what purity considerations are critical?
- Methodological Answer : Organometallic routes, such as Grignard reactions with barium halides, are common. Conduct reactions under inert atmospheres (argon/glovebox) to prevent oxidation. Post-synthesis purification via recrystallization (toluene/hexane mixtures) or column chromatography is essential. Monitor purity using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), ensuring residual solvent levels are below 0.1% .
Q. How should researchers design kinetic studies to investigate the reactivity of Barium bis(phenylmethyl)- in cross-coupling reactions?
- Methodological Answer : Employ pseudo-first-order conditions with excess substrate. Monitor reaction progress using gas chromatography-mass spectrometry (GC-MS) or UV-Vis spectroscopy at timed intervals. Calculate rate constants at varying temperatures (e.g., 25–80°C) to derive Arrhenius activation energies. Include control experiments to account for catalyst decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data reported for Barium bis(phenylmethyl)- across studies?
- Methodological Answer : Replicate experimental conditions from conflicting studies (e.g., heating rates, atmosphere). Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition phases. Apply kinetic modeling (e.g., Flynn-Wall-Ozawa method) to compare activation energies. Cross-validate with in-situ X-ray diffraction to track structural changes during heating .
Q. What computational chemistry approaches are suitable for modeling the electronic structure of Barium bis(phenylmethyl)-, and how do they complement experimental data?
- Methodological Answer : Density functional theory (DFT) with the LANL2DZ basis set for barium and 6-31G* for organic moieties can predict molecular orbitals and charge distribution. Validate computational NMR chemical shifts against experimental data. Molecular dynamics simulations in explicit solvents (e.g., THF) can explain solvation effects on reactivity .
Q. How should crystallographic data be analyzed to confirm the solid-state structure of Barium bis(phenylmethyl)- derivatives?
- Methodological Answer : Collect single-crystal X-ray diffraction data at low temperatures (100 K) to minimize thermal motion artifacts. Refine structures using SHELXL, ensuring R-factor convergence below 5%. Analyze packing diagrams for intermolecular interactions (e.g., π-π stacking) that influence stability. Cross-check with powder XRD to confirm phase purity .
Q. What strategies mitigate air sensitivity during the handling and storage of Barium bis(phenylmethyl)-?
- Methodological Answer : Store compounds in flame-sealed ampules under argon. Use Schlenk-line techniques for transfers. Characterize samples immediately after synthesis to minimize decomposition. Conduct periodic NMR checks to detect oxidation byproducts (e.g., benzaldehyde). For long-term storage, employ molecular sieves to absorb residual moisture .
Q. How can researchers ensure reproducibility in synthetic protocols for Barium bis(phenylmethyl)- across laboratories?
- Methodological Answer : Document all experimental parameters (e.g., stirring rates, cooling gradients) in supplemental materials. Use standardized reagents from certified suppliers. Share raw characterization data (e.g., NMR FID files) via open-access repositories. Collaborative round-robin testing across institutions can identify critical variables (e.g., trace oxygen levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
